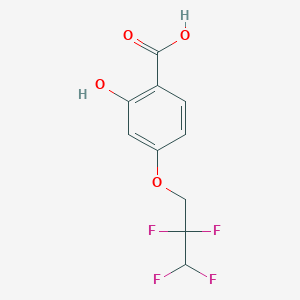
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- is a specialized organic compound belonging to the class of hydroxybenzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a tetrafluoropropoxy group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- typically involves the reaction of 2-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and tetrafluoropropoxy groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Salicylic Acid: A hydroxybenzoic acid with a similar structure but lacks the tetrafluoropropoxy group.
p-Hydroxybenzoic Acid: Another hydroxybenzoic acid with a hydroxy group in the para position.
Vanillic Acid: Contains a methoxy group instead of the tetrafluoropropoxy group.
Uniqueness: Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
651331-94-1 |
|---|---|
Molecular Formula |
C10H8F4O4 |
Molecular Weight |
268.16 g/mol |
IUPAC Name |
2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H8F4O4/c11-9(12)10(13,14)4-18-5-1-2-6(8(16)17)7(15)3-5/h1-3,9,15H,4H2,(H,16,17) |
InChI Key |
DXUMBQQMGISOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(C(F)F)(F)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


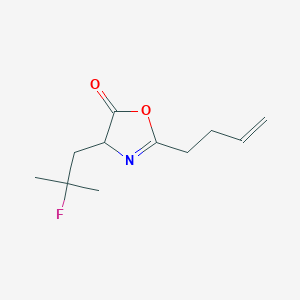
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
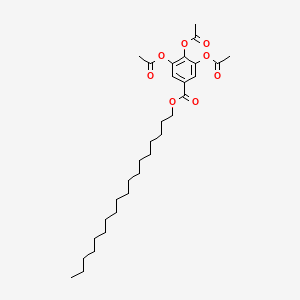
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
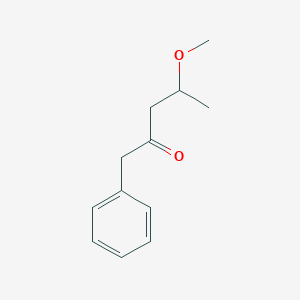
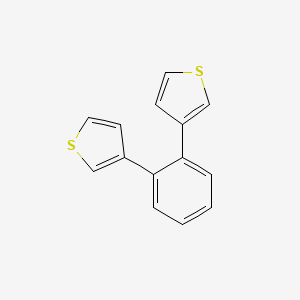
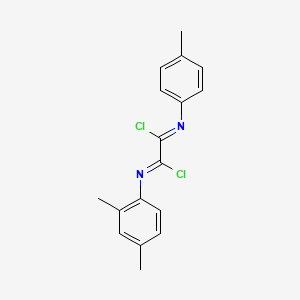
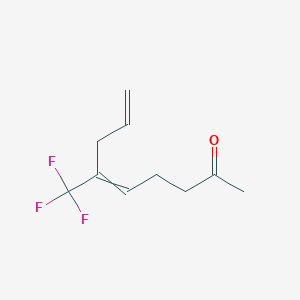
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
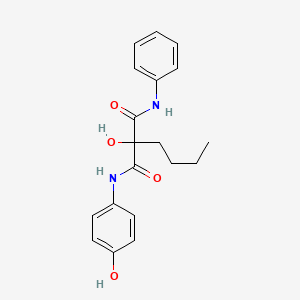
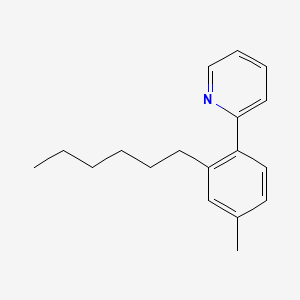
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

